2-Bromo-N,N,4-trimethylthiazole-5-sulfonamide
Description
2-Bromo-N,N,4-trimethylthiazole-5-sulfonamide is a brominated sulfonamide derivative featuring a thiazole core substituted with methyl groups at positions N, N, and 4, and a sulfonamide group at position 3. Sulfonamides are well-known for their broad pharmacological applications, including antibacterial, antiviral, and enzyme inhibitory activities .
Properties
Molecular Formula |
C6H9BrN2O2S2 |
|---|---|
Molecular Weight |
285.2 g/mol |
IUPAC Name |
2-bromo-N,N,4-trimethyl-1,3-thiazole-5-sulfonamide |
InChI |
InChI=1S/C6H9BrN2O2S2/c1-4-5(12-6(7)8-4)13(10,11)9(2)3/h1-3H3 |
InChI Key |
ORZUICIJJOJNAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)Br)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Bromo-N,N,4-trimethylthiazole-5-sulfonamide typically involves the bromination of a thiazole precursor. One common method includes the reaction of a thiazole derivative with bromine under controlled conditions. Industrial production methods may involve the use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure the purity and quality of the final product .
Chemical Reactions Analysis
2-Bromo-N,N,4-trimethylthiazole-5-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions: Typical reagents include bromine, thiourea, and various solvents. .
Scientific Research Applications
2-Bromo-N,N,4-trimethylthiazole-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes, biocides, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-N,N,4-trimethylthiazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can affect various biochemical pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
2-Bromo-N,N-diethylbenzenesulfonamide (CAS 65000-12-6)
4-Bromo-5-(1-(2-(3-fluorophenyl)hydrazono)ethyl)-2-(methylthio)thiazole
- Structure: Thiazole ring with bromine at position 4, a methylthio group at position 2, and a hydrazono-ethyl-fluorophenyl substituent .
- Key Differences: Bromine position: Position 4 vs. 2 in the target compound. Functional groups: Methylthio (electron-donating) vs. sulfonamide (electron-withdrawing).
- Synthesis : Prepared via condensation of 3-fluorophenylhydrazine with brominated thiazole precursors under microwave irradiation (96% yield) .
5-Bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide (CAS 827593-21-5)
- Structure : Thiophene ring with bromine at position 5, sulfonamide at position 2, and a triazole-linked chlorobenzyl group .
- Key Differences :
- Properties :
- Increased molecular weight (due to triazole and chlorobenzyl groups) may reduce bioavailability.
- Applications : Explored in antifungal and antiparasitic agents due to sulfonamide’s role in disrupting folate biosynthesis .
N-(5-Bromobenzo[d]thiazol-2-yl)-4-(2,4-dimethoxyphenyl)quinoline-3-carboxamide
- Structure: Benzothiazole core with bromine at position 5, linked to a quinoline-carboxamide moiety .
- Key Differences: Benzothiazole vs. Quinoline-carboxamide adds rigidity and metal-binding capacity .
- Applications : Investigated in anticancer research for topoisomerase inhibition .
Data Table: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Biological Activity
2-Bromo-N,N,4-trimethylthiazole-5-sulfonamide is a sulfonamide compound that belongs to the thiazole family. Sulfonamides are known for their broad spectrum of biological activities, particularly their antibacterial properties. This article reviews the biological activity of 2-Bromo-N,N,4-trimethylthiazole-5-sulfonamide, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The presence of the sulfonamide group contributes to its biological activity. The molecular structure can be represented as follows:
Sulfonamides generally exert their antibacterial effects by inhibiting bacterial folate synthesis. They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial in the bacterial synthesis of folate from para-aminobenzoic acid (PABA). By mimicking PABA, 2-Bromo-N,N,4-trimethylthiazole-5-sulfonamide disrupts the production of dihydrofolate, leading to impaired DNA synthesis and bacterial growth inhibition .
Antibacterial Activity
The antibacterial efficacy of 2-Bromo-N,N,4-trimethylthiazole-5-sulfonamide has been evaluated against various bacterial strains. A summary of its activity against selected pathogens is presented in Table 1.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Effective against both methicillin-sensitive and resistant strains. |
| Escherichia coli | 16 µg/mL | Inhibits growth effectively in laboratory settings. |
| Bacillus subtilis | 4 µg/mL | Demonstrates strong bacteriostatic activity. |
| Pseudomonas aeruginosa | 32 µg/mL | Limited efficacy; higher concentrations required. |
The compound shows promising antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. Its effectiveness against Gram-negative bacteria like Escherichia coli indicates a potential for broad-spectrum application.
Antiprotozoal Activity
Thiazole derivatives have been explored for their antiprotozoal effects. While direct studies on this compound are scarce, related thiazoles have shown efficacy against protozoan parasites like Leishmania and Trypanosoma species. Future research may reveal similar properties for this sulfonamide derivative.
Case Studies
Several case studies highlight the clinical relevance of sulfonamides, including those similar to 2-Bromo-N,N,4-trimethylthiazole-5-sulfonamide:
- Case Study in Veterinary Medicine : Sulfanilamide derivatives have been used effectively in treating infections in livestock, showcasing their utility in agricultural settings.
- Clinical Trials : A study involving a related sulfonamide demonstrated significant improvements in patients with bacterial infections resistant to conventional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
